Molecular Weight Advantage: The Parent Scaffold Is 36%–56% Lighter Than 3-Aryl and N,N-Dialkyl Analogs, Maximizing Fragment-Like Efficiency
At 135.13 g·mol⁻¹ with only 10 heavy atoms, the unsubstituted parent compound occupies fragment-like chemical space (MW < 300, heavy atom count ≤ 10) [1]. The 3-phenyl derivative (C₁₁H₉N₅) increases the molecular weight to 211.23 g·mol⁻¹ (+56.3%) with 16 heavy atoms [2]. The N,N-dimethyl derivative (C₇H₉N₅) weighs 163.18 g·mol⁻¹ (+20.8%) with 12 heavy atoms [3]. Even the smallest common substituted analog, 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (C₆H₇N₅), adds one carbon to reach 149.15 g·mol⁻¹ (+10.4%) . This weight differential is critical for fragment-based screening libraries, where every heavy atom added typically increases molecular complexity and reduces hit rates in primary screens.
| Evidence Dimension | Molecular weight and heavy atom count |
|---|---|
| Target Compound Data | MW = 135.13 g·mol⁻¹; Heavy Atom Count = 10 |
| Comparator Or Baseline | 3-Phenyl derivative: MW = 211.23 g·mol⁻¹, Heavy Atoms = 16; N,N-Dimethyl derivative: MW = 163.18 g·mol⁻¹, Heavy Atoms = 12; 3-Methyl derivative: MW = 149.15 g·mol⁻¹ |
| Quantified Difference | Target is 36.0% lighter than 3-phenyl, 17.2% lighter than N,N-dimethyl, and 9.4% lighter than 3-methyl derivatives |
| Conditions | Calculated molecular weights based on molecular formulas: C₅H₅N₅ (target), C₁₁H₉N₅ (3-phenyl), C₇H₉N₅ (N,N-dimethyl), C₆H₇N₅ (3-methyl) |
Why This Matters
For fragment-based drug discovery (FBDD) library construction, the parent scaffold's lower molecular weight and minimal heavy atom count translate to higher ligand efficiency potential—each subsequently added substituent can be evaluated for its incremental contribution to binding affinity without exceeding lead-like property thresholds.
- [1] ChemSpider. [1,2,4]Triazolo[4,3-b]pyridazin-6-amine, CSID:10558712. Average Mass: 135.127 Da; Heavy Atom Count: 10. http://inchis.chemspider.com/Chemical-Structure.10558712.html View Source
- [2] MolBIC IDRBLab. 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine. Molecular Formula: C₁₁H₉N₅; Heavy Atom Count: 16. https://molbic.idrblab.net View Source
- [3] Kuujia. N,N-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (CAS 1881787-86-5). Molecular Formula: C₇H₉N₅; Heavy Atom Count: 12. https://www.kuujia.com View Source
